beta-Apo-13-carotenone D3
Overview
Description
Beta-Apo-13-carotenone D3, also known as D’Orenone D3, is a naturally occurring beta-apocarotenoid . It functions as an antagonist of RXRα . It is identified as an enzymatic cleavage product of beta-carotene in homogenates of intestinal mucosa of rats .
Molecular Structure Analysis
The molecular formula of Beta-Apo-13-carotenone D3 is C18H26O . It has an average mass of 258.398 Da and a monoisotopic mass of 258.198364 Da .Physical And Chemical Properties Analysis
Beta-Apo-13-carotenone D3 has a molecular weight of 258.40 . It appears as an oil with a light yellow to yellow color . It is soluble in DMSO at a concentration of 110 mg/mL .Scientific Research Applications
1. Regulation of Retinoid X Receptor Transcriptional Activity
β-Apo-13-carotenone is known to function as an antagonist of the retinoid X receptor (RXR). It inhibits the transactivation of RXRα, a key receptor in the nuclear receptor family, without interfering with coactivator binding, unlike other known antagonists. This compound induces the formation of a transcriptionally silent RXR tetramer, representing a novel mechanism of antagonism in RXR regulation (Sun et al., 2013).
2. Enzymatic Cleavage Product of β-Carotene
β-Apo-13-carotenone is identified as an enzymatic cleavage product of β-carotene, derived from the incubation of β-carotene with various intestinal mucosa homogenates. It is produced alongside β-apo-14'-carotenal under specific conditions, demonstrating an enzymatic excentric cleavage mechanism (Tang et al., 1991).
3. Antagonism of Retinoic Acid Receptors
β-Apo-13-carotenone, as a naturally occurring eccentric cleavage product of provitamin A β-carotene, functions as an antagonist of retinoic acid receptors (RARs). This antagonism is significant as it might explain the negative health effects associated with high doses of β-carotene. The compound competes directly with retinoic acid for high affinity binding to purified RARs (Eroglu et al., 2012).
properties
IUPAC Name |
(3E,5E,7E)-1,1,1-trideuterio-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTNVRPIHJRBCI-UUTGIGQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Apo-13-carotenone D3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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